molecular formula C14H13N3O3 B14950983 N'-(2-methoxybenzoyl)nicotinohydrazide

N'-(2-methoxybenzoyl)nicotinohydrazide

Cat. No.: B14950983
M. Wt: 271.27 g/mol
InChI Key: WIHLNXSWXINRDE-UHFFFAOYSA-N
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Description

2-METHOXY-N’~1~-(3-PYRIDYLCARBONYL)BENZOHYDRAZIDE is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a methoxy group, a pyridylcarbonyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N’~1~-(3-PYRIDYLCARBONYL)BENZOHYDRAZIDE typically involves the reaction of 2-methoxybenzoic acid with hydrazine hydrate to form the corresponding benzohydrazide. This intermediate is then reacted with 3-pyridinecarboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N’~1~-(3-PYRIDYLCARBONYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-METHOXY-N’~1~-(3-PYRIDYLCARBONYL)BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHOXY-N’~1~-(3-PYRIDYLCARBONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-N’-(2-METHYL-3-PHENYL-2-PROPENYLIDENE)BENZOHYDRAZIDE
  • 2-METHOXY-N’-(3-PYRIDYLCARBONYL)BENZOHYDRAZIDE

Uniqueness

2-METHOXY-N’~1~-(3-PYRIDYLCARBONYL)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N'-(2-methoxybenzoyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C14H13N3O3/c1-20-12-7-3-2-6-11(12)14(19)17-16-13(18)10-5-4-8-15-9-10/h2-9H,1H3,(H,16,18)(H,17,19)

InChI Key

WIHLNXSWXINRDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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